molecular formula C9H10ClNO2 B8754247 3-(Dimethylamino)phenyl chloroformate

3-(Dimethylamino)phenyl chloroformate

Cat. No. B8754247
M. Wt: 199.63 g/mol
InChI Key: HEOKHXCQSGTRQY-UHFFFAOYSA-N
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Patent
US05486514

Procedure details

A solution of 3-(N,N-dimethylamino)phenol (1.0 g)in dichloromethane (20 ml) was added, dropwise, to a solution of phosgene in toluene (1.93M, 30 ml) previously cooled to -5°. The resulting mixture was stirred at a temperature between -5 to 0° to 30', then decanted and concentrated in vacuo to a brown oil (0.63 g). IR: 1784 (C=O), 1616 and 1572 (C=C) cm-1; 1H-NMR: 7.23 (m); 6.65 (dd); 6.53 (dd); 6.50 (m); 2.96 (s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)[CH3:3].[C:11](Cl)([Cl:13])=[O:12]>ClCCl.C1(C)C=CC=CC=1>[Cl:13][C:11]([O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N:2]([CH3:3])[CH3:1])[CH:5]=1)=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN(C)C=1C=C(C=CC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at a temperature between -5 to 0° to 30',
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown oil (0.63 g)

Outcomes

Product
Name
Type
Smiles
ClC(=O)OC1=CC(=CC=C1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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